molecular formula C9H9BrN2 B1343190 5-Bromo-7-ethyl-1H-indazole CAS No. 635712-49-1

5-Bromo-7-ethyl-1H-indazole

Cat. No.: B1343190
CAS No.: 635712-49-1
M. Wt: 225.08 g/mol
InChI Key: UXSIDFXINVIZIM-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-1H-indazole is a substituted indazole derivative characterized by a bromine atom at position 5 and an ethyl group at position 7 of the indazole scaffold. Its molecular formula is C₉H₁₀BrN₂, with a molecular weight of 225.0 g/mol. The compound is synthesized via a two-step process involving bromination of an aniline precursor followed by alkylation with ethyl bromide, achieving a yield of 64% over two steps . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.34 (t, 3H, CH₃), 2.88 (t, 2H, CH₂), 7.26 (s, 1H), 7.71 (s, 1H), 7.99 (s, 1H) .
  • LR ESI-LCMS: m/z 225/227 [M + H]⁺ .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-Bromo-7-ethyl-1H-indazole often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-7-ethyl-1H-indazole involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethyl group contribute to its binding affinity and selectivity towards these targets. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Substituent Position Variations in Ethyl-Substituted Indazoles

The position of the ethyl group on the indazole ring significantly influences chemical and physical properties:

Compound Substituents Molecular Weight ¹H NMR (Ethyl Group) Yield Rf Value Key Difference
5-Bromo-7-ethyl-1H-indazole Br (C5), Et (C7) 225.0 δ 1.34 (t, 3H) 64% N/A Ethyl at C7
5-Bromo-1-ethyl-1H-indazole (3a) Br (C5), Et (N1) 225.0 δ 1.45 (t, 3H) 40% 0.47 Ethyl at N1
5-Bromo-2-ethyl-2H-indazole (3g) Br (C5), Et (N2) 225.0 δ 1.62 (t, 3H) 31% 0.12 Ethyl at N2
  • NMR Shifts : The ethyl group’s chemical shift varies with substitution site (C7 vs. N1/N2), reflecting electronic environment differences. N1-ethylation (3a) results in a downfield shift (δ 1.45) compared to C7-ethyl (δ 1.34) .
  • Yield and Reactivity : Lower yields for N1/N2-ethylation (31–40%) versus C7-ethylation (64%) suggest steric challenges or competing reaction pathways in N-alkylation .
  • Polarity : Higher Rf for 3a (0.47) versus 3g (0.12) indicates reduced polarity when ethyl is at N1 .

Methyl- and Halogen-Substituted Analogues

Substituents like methyl, trifluoromethyl, and additional halogens alter electronic and steric profiles:

Compound Substituents Molecular Weight Key Features
This compound Br (C5), Et (C7) 225.0 Moderate lipophilicity; ethyl enhances steric bulk
6-Bromo-5-methyl-1H-indazole Br (C6), Me (C5) 211.1 Methyl at C5 reduces steric hindrance
7-Bromo-5-(trifluoromethyl)-1H-indazole Br (C7), CF₃ (C5) 258.0 CF₃ increases electronegativity and metabolic stability
5-Bromo-4-fluoro-1H-indazole Br (C5), F (C4) 214.0 Fluorine enhances hydrogen-bonding potential
  • Methyl vs. Ethyl : Methyl at C5 (6-Bromo-5-methyl-1H-indazole) lowers molecular weight (211.1 vs. 225.0) and may reduce steric hindrance compared to ethyl .

Functional Group Modifications

Alternative functional groups, such as nitro or benzyl, expand pharmacological applicability:

Compound Substituents Molecular Weight Key Features
5-Bromo-1-methyl-7-nitro-1H-indazole Br (C5), Me (N1), NO₂ (C7) 270.1 Nitro group enhances electrophilicity; may influence redox properties
5-Bromo-1-(phenylmethyl)-1H-indazole Br (C5), Bn (N1) 287.1 Benzyl group enables π-π stacking in drug design
  • Nitro Group : The nitro substituent in 5-Bromo-1-methyl-7-nitro-1H-indazole could alter metabolic pathways or act as a leaving group in further derivatization .

Biological Activity

5-Bromo-7-ethyl-1H-indazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrN2C_9H_9BrN_2. The structure features a bromine atom and an ethyl group at the 7-position of the indazole ring, which is significant for its biological interactions.

Property Details
Molecular Formula C9H9BrN2
Molecular Weight 213.09 g/mol
Chemical Structure Contains a bromine atom and an ethyl group at position 7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Anticancer Activity

One of the primary areas of investigation for this compound is its anticancer potential. Studies have shown that it may inhibit specific kinases involved in cancer cell signaling pathways. For instance, it has been noted to affect apoptosis and cell cycle regulation in cancer cells.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the antiproliferative activity of various indazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound could significantly inhibit the growth of cancer cells, with particular efficacy against leukemia and solid tumors.

Cell Line IC50 (µM) Mechanism
K562 (leukemia)5.15Induces apoptosis via Bcl2 pathway
A549 (lung)8.53Cell cycle arrest
Hep-G2 (liver)6.57Inhibition of proliferation

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression, potentially leading to reduced tumor growth.
  • Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by modulating proteins associated with the apoptotic pathway, such as Bcl-2 and Bax.
  • Cell Cycle Regulation : It affects various phases of the cell cycle, leading to growth arrest in susceptible cancer cell lines.

Comparative Analysis with Other Indazole Derivatives

The biological activity of this compound can be compared with other indazole derivatives to highlight its unique properties:

Compound Name Molecular Formula Notable Activity
5-Bromo-4-chloro-1H-indazoleC7H4BrClN2Antimicrobial and anticancer properties
5-Bromo-3-isopropyl-1H-indazoleC10H12BrN2Stronger anti-inflammatory effects
This compound C9H9BrN2 Promising anticancer activity

Future Directions in Research

Ongoing research is essential to fully elucidate the potential applications of this compound in drug development. Areas for future exploration include:

  • Detailed Mechanistic Studies : Further investigation into the specific molecular pathways affected by this compound.
  • In Vivo Studies : Testing its efficacy and safety in animal models to assess therapeutic potential.
  • Combination Therapies : Evaluating its effectiveness in combination with other anticancer agents to enhance therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for preparing 5-Bromo-7-ethyl-1H-indazole, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound involves multi-step methodologies:

  • Transition metal-catalyzed cyclization : Palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or THF at 80–120°C facilitate indazole ring formation. Catalyst loading (1–5 mol%) and solvent polarity significantly impact reaction efficiency .
  • Reductive cyclization : Sodium hydride or cesium carbonate in aprotic solvents (e.g., THF) promotes regioselective cyclization. Higher base strength improves yield but may increase side reactions .
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures >95% purity. Yields typically range from 50–70% under optimized conditions .

Table 1 : Optimization of Synthetic Conditions

MethodCatalyst/SolventTemp (°C)Yield (%)Purity (%)
Pd-catalyzed cyclizationPd(OAc)₂ (3 mol%), DMF1106595
Reductive cyclizationNaH, THF805897

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity. For example, the ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm, while aromatic protons appear downfield (δ 7.5–8.2 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, revealing intermolecular interactions (e.g., C–H⋯O hydrogen bonding) that stabilize packing. Space group determination via SHELXT ensures accurate lattice parameter assignment .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 229.05) .

Q. How do crystallographic studies using SHELX programs inform structural optimization of derivatives?

Advanced Research Question
SHELX software (SHELXL, SHELXD) enables precise refinement of substituent geometry and electron density maps. For example:

  • Twinning analysis : SHELXL detects twinning in crystals, resolving ambiguities in bromine/ethyl group orientations .
  • Hydrogen bonding networks : Weak interactions (e.g., π–π stacking) are quantified, guiding solubility improvements via functional group modifications .
    Case Study : A derivative’s low solubility was attributed to excessive aromatic stacking; introducing polar groups (e.g., –OH) disrupted stacking, enhancing bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies arise from assay variability or substituent effects. Mitigation strategies include:

Standardized bioassays : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to isolate compound effects .

SAR profiling : Compare derivatives with incremental substituent changes (Table 2). For example, replacing ethyl with isopropyl reduces steric hindrance, improving kinase binding .

Meta-analysis : Statistical tools (e.g., Forest plots) identify trends across studies, accounting for publication bias .

Table 2 : Substituent Impact on Kinase Inhibition (IC₅₀, μM)

DerivativeR₁ (Position)IC₅₀ (μM)Source
This compoundEthyl (7)12.3
5-Bromo-7-methyl-1H-indazoleMethyl (7)28.7
5-Bromo-7-isopropyl-1H-indazoleIsopropyl (7)8.9

Q. How can computational tools aid in retrosynthetic planning for novel this compound analogs?

Advanced Research Question
AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by mining reaction databases:

  • Retrosynthesis modules : Prioritize routes with available precursors (e.g., 5-bromo-2-ethylaniline) and high atom economy .
  • Docking simulations : Predict binding affinities for target enzymes (e.g., kinases), guiding substituent selection pre-synthesis .
    Example : A methyl-to-ethyl substitution at position 7 was predicted to enhance hydrophobic interactions with a kinase’s ATP-binding pocket, confirmed via in vitro assays .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

Advanced Research Question

  • pH-dependent degradation : Monitor hydrolysis rates at pH 1.2 (stomach) vs. 7.4 (blood) using HPLC. Bromine’s electron-withdrawing effect slows degradation at acidic pH .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; halogenated indazoles often require amber vials for storage .
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>150°C for most indazoles) .

Properties

IUPAC Name

5-bromo-7-ethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSIDFXINVIZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610772
Record name 5-Bromo-7-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-49-1
Record name 5-Bromo-7-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-ethyl-1H-indazole
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Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-ethyl-6-methylbenzenamine (3.21 g, 15 mmol) in acetic acid (50 mL) was stirred for 3 hours before addition of a 2 M solution of sodium nitrite (11 mL, 22.5 mmol). The resulting mixture was stirred overnight at room temperature. The solution was concentrated and the solid was dissolved in EtOAc and washed with saturated aqueous NaCl (3×). The organic extract was dried over Na2SO4, filtered and concentrated. the crude material was purified by Biotage chromatography (40M, 15-30% EtOAc/heptane) to provide 5-bromo-7-ethyl-1H-indazole (1.11 g, 33%) and 5-bromo-3,7-dimethyl-1H-indazole (0.84 g, 25%).
Quantity
3.21 g
Type
reactant
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solution
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0 (± 1) mol
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11 mL
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50 mL
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